molecular formula C10H11ClFN5O3 B14778444 2-Chloro-3'-deoxy-3'-fluoroadenosine

2-Chloro-3'-deoxy-3'-fluoroadenosine

Cat. No.: B14778444
M. Wt: 303.68 g/mol
InChI Key: IRHXEJNSFOBHLE-UHFFFAOYSA-N
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Description

Significance of Nucleoside Analogs in Antimetabolite Design

Nucleoside analogs represent a cornerstone in the design of antimetabolites, a class of drugs that mimic natural metabolites and interfere with cellular processes. targetmol.commedchemexpress.com These synthetic compounds, which are structurally similar to endogenous nucleosides, are widely used as antiviral and anticancer agents. mdpi.comnih.gov Their therapeutic effect stems from their ability to inhibit key enzymes involved in nucleic acid synthesis or to be incorporated into DNA and RNA, thereby disrupting their function. nih.gov

Once inside the cell, nucleoside analogs are phosphorylated to their active triphosphate forms. mdpi.com These activated molecules can then compete with their natural counterparts for incorporation into growing DNA or RNA strands. mdpi.comwikipedia.org This incorporation can lead to chain termination, effectively halting the replication of viral genomes or the proliferation of cancer cells. wikipedia.orgmdpi.com The structural modifications in these analogs, often in the sugar or base moiety, are designed to enhance their interaction with viral or cellular enzymes while minimizing their effect on healthy cells. mdpi.com The success of nucleoside analogs as antimetabolites has spurred extensive research into developing new derivatives with improved efficacy and reduced side effects. nih.gov

Role of Fluorine Substitution in Nucleoside Therapeutics

The introduction of fluorine into nucleoside analogs has proven to be a highly effective strategy in medicinal chemistry for enhancing their therapeutic properties. mdpi.comnih.gov Fluorine's unique characteristics, such as its high electronegativity, small size, and ability to form strong bonds with carbon, confer several advantages to the drug molecule. researchgate.netoup.com

One of the key benefits of fluorine substitution is the increased metabolic stability of the nucleoside analog. mdpi.comnih.gov The strong carbon-fluorine bond can prevent enzymatic degradation, leading to a longer half-life of the drug in the body. nih.govresearchgate.net Specifically, fluorination of the sugar moiety can enhance the stability of the glycosidic bond, which connects the sugar to the nucleobase. mdpi.comnih.gov

Furthermore, the incorporation of fluorine can alter the electronic properties and conformation of the nucleoside, which can significantly impact its biological activity. mdpi.com This modification can lead to improved binding to target enzymes and enhanced cellular uptake. researchgate.net The strategic placement of fluorine atoms can also increase the lipophilicity of the molecule, facilitating its passage through cell membranes. mdpi.comresearchgate.net The successful development of numerous FDA-approved fluorinated nucleoside drugs for cancer and viral infections underscores the importance of this chemical modification in drug design. mdpi.comnih.gov

Overview of 3'-Fluorinated Nucleosides within the Broader Landscape of Modified Analogs

Within the diverse field of modified nucleoside analogs, 3'-fluorinated nucleosides have emerged as a significant subclass with demonstrated therapeutic potential. The introduction of a fluorine atom at the 3'-position of the sugar ring is a key modification that imparts unique biological properties. acs.org

This specific substitution is known to increase the chemical stability of the nucleoside, particularly against acidic conditions. nih.gov Research has shown that 3'-fluorinated nucleosides can exhibit potent antiviral and antitumor activities. nih.govacs.org For instance, 3'-deoxy-3'-fluoroadenosine has demonstrated remarkable inhibitory activity against emerging flaviviruses. nih.gov

The synthesis of 3'-fluorinated nucleoside analogs has been an area of active investigation, with various strategies developed to introduce the fluorine atom with the desired stereochemistry. acs.org The development of these synthetic routes has been crucial for exploring the structure-activity relationships of this class of compounds and for identifying new therapeutic candidates. acs.org

Contextualizing 2-Chloro-3'-deoxy-3'-fluoroadenosine within Purine (B94841) Nucleoside Analog Research

This compound is a purine nucleoside analog that combines several structural modifications known to confer biological activity. bioglyco.comnordicbiosite.com As a purine analog, it falls within a class of compounds that have shown broad antitumor activity, particularly against lymphoid malignancies. nordicbiosite.com The mechanisms of action for purine nucleoside analogs often involve the inhibition of DNA synthesis and the induction of apoptosis. nordicbiosite.com

The presence of a chlorine atom at the 2-position of the adenine (B156593) base is a feature shared with other biologically active nucleosides, such as clofarabine. mdpi.com This modification can influence the molecule's interaction with key enzymes. The "3'-deoxy-3'-fluoro" modification on the sugar moiety is a critical feature that enhances the compound's pharmacological properties. nih.govbioglyco.com This substitution is designed to increase stability and confer specific biological activities, as seen in other 3'-fluorinated nucleosides. acs.orgnih.gov Therefore, this compound represents a rational design that integrates key structural motifs from successful purine and fluorinated nucleoside analogs, making it a compound of interest for further investigation in medicinal chemistry. bioglyco.comacs.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(6-amino-2-chloropurin-9-yl)-4-fluoro-5-(hydroxymethyl)oxolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClFN5O3/c11-10-15-7(13)5-8(16-10)17(2-14-5)9-6(19)4(12)3(1-18)20-9/h2-4,6,9,18-19H,1H2,(H2,13,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRHXEJNSFOBHLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)F)O)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)F)O)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClFN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization of 2 Chloro 3 Deoxy 3 Fluoroadenosine

Historical Context of 3'-Fluorinated Adenosine (B11128) Synthesis

The journey into the synthesis of fluorinated nucleosides was significantly propelled by the discovery of the anticancer properties of 5-fluorouracil. nih.govmdpi.com This spurred extensive research into the incorporation of fluorine into nucleoside analogs to enhance their metabolic stability and biological activity. nih.govmdpi.com Early synthetic strategies for producing 3'-fluorinated nucleosides often involved the direct fluorination of a pre-existing sugar hydroxyl group. A common method was the nucleophilic substitution of a suitable leaving group at the 3'-position with a fluoride (B91410) ion. nih.gov

One of the prominent reagents used for this transformation was diethylaminosulfur trifluoride (DAST), which became a versatile tool for converting hydroxyl groups to fluorine with inversion of configuration. nih.govnih.gov These early methods laid the groundwork for more refined and stereoselective synthetic routes, leading to the development of convergent strategies that offered better control over the stereochemistry of the final nucleoside product. nih.gov

Convergent Synthetic Strategies for 3'-Deoxy-3'-fluororibofuranose Intermediates

Convergent synthesis has become a preferred approach for preparing 3'-fluorinated nucleosides, including 2-Chloro-3'-deoxy-3'-fluoroadenosine. nih.govmdpi.com This strategy involves the separate synthesis of the fluorinated sugar (glycone) and the nucleobase, which are then coupled in a later step. This approach allows for greater flexibility and control in the synthesis of both components.

A key component in this strategy is the synthesis of a suitably protected 3'-deoxy-3'-fluororibofuranose intermediate. The synthesis of this crucial intermediate often starts from readily available sugars. A multi-step process is employed to introduce the fluorine atom at the 3'-position with the correct stereochemistry and to install appropriate protecting groups on the other hydroxyl functions of the ribose ring. These protecting groups are essential to direct the subsequent glycosylation reaction and to be easily removable in the final steps of the synthesis.

Glycosylation Reactions for Purine (B94841) Nucleoside Construction

The construction of the final purine nucleoside is achieved through a glycosylation reaction, which forms the critical C-N bond between the anomeric carbon of the fluorinated ribose intermediate and the nitrogen of the purine base.

In a key step for the synthesis of this compound, the protected 3'-deoxy-3'-fluororibose intermediate is coupled with 2,6-dichloropurine (B15474). This reaction is typically carried out under Lewis acid catalysis. The 2,6-dichloropurine is first silylated to enhance its reactivity and solubility. The glycosylation reaction then proceeds to furnish the protected 2,6-dichloropurine 3'-deoxy-3'-fluororiboside intermediate in high yield.

ReactantsProductYield
2,6-Dichloropurine and protected 3'-deoxy-3'-fluororiboseProtected 2,6-dichloro-3'-deoxy-3'-fluoropurine riboside89%

With the 2,6-dichloropurine nucleoside intermediate in hand, the next step is the chemoselective introduction of the amino group at the 6-position of the purine ring. The chlorine atom at the C6 position of the purine is significantly more reactive towards nucleophilic substitution than the chlorine at the C2 position. This difference in reactivity allows for the selective displacement of the C6-chloro group. Treatment of the 2,6-dichloro-intermediate with a saturated solution of ammonia (B1221849) in methanol (B129727) results in the selective amination at the 6-position, yielding the 2-chloro-6-amino purine derivative.

The final step in the synthesis is the removal of the protecting groups from the sugar moiety. In the case of the synthesis of this compound, the deprotection is often accomplished concurrently with the amination step. The use of a saturated solution of ammonia in methanol for the amination also facilitates the cleavage of the protecting groups on the ribose sugar, leading directly to the final product, this compound. This one-pot amination and deprotection strategy is an efficient method to obtain the target molecule.

Chemoenzymatic Approaches for Fluorinated Nucleoside Synthesis

Chemoenzymatic methods have emerged as powerful alternatives for the synthesis of fluorinated nucleosides, offering high regio- and stereoselectivity under mild reaction conditions. nih.gov These approaches utilize enzymes to catalyze key steps in the synthetic sequence.

Purine nucleoside phosphorylases (PNPs) are particularly useful enzymes in this context. nih.govresearchgate.net They catalyze the reversible phosphorolysis of purine nucleosides to the corresponding purine base and ribose-1-phosphate. This reversibility can be exploited for the synthesis of novel nucleosides. In a process known as transglycosylation, a donor nucleoside provides the ribose moiety, which is then transferred to an acceptor nucleobase to form the desired product. This method has been successfully applied to the synthesis of various purine nucleoside analogs, including chlorinated and fluorinated derivatives. For instance, the chemoenzymatic synthesis of 2-chlorocordycepin has been achieved using E. coli purine nucleoside phosphorylase for the transglycosylation of 2-chloroadenine (B193299). researchgate.net This enzymatic approach presents a valuable strategy for the synthesis of this compound and related compounds, potentially offering advantages in terms of efficiency and environmental impact over purely chemical methods.

Utilization of Purine Nucleoside Phosphorylases in Transglycosylation

Enzymatic transglycosylation represents a significant method for the synthesis of nucleoside analogues, leveraging the catalytic activity of nucleoside phosphorylases (NP). nih.govd-nb.info This process involves the transfer of a carbohydrate moiety from a donor nucleoside to a heterocyclic base acceptor. nih.gov The reaction is catalyzed by enzymes such as purine nucleoside phosphorylase (PNP), which reversibly phosphorolyzes a donor nucleoside to form an α-D-carbohydrate-1-phosphate intermediate and the corresponding free base. nih.govd-nb.info This intermediate is then utilized by the enzyme to glycosylate an acceptor purine base, shifting the reaction equilibrium towards the formation of the new nucleoside product. nih.govd-nb.info

This chemoenzymatic strategy has been effectively applied to the synthesis of related 2-chloro purine nucleosides. For instance, the synthesis of 2-chlorocordycepin (2-chloro-3'-deoxyadenosine) was accomplished using a recombinant E. coli purine nucleoside phosphorylase. thieme-connect.com In this reaction, 3′-deoxyinosine served as the donor of the 3-deoxy-D-ribofuranose group, while 2-chloroadenine was the acceptor base. thieme-connect.com Similarly, the synthesis of cladribine (B1669150) (2-chloro-2'-deoxyadenosine) has been achieved using intact cells of a recombinant E. coli strain producing a thermostable PNP, with 2'-deoxypurines acting as donors of the deoxyribose moiety to the 2-chloroadenine acceptor. nih.gov

For the synthesis of this compound, this methodology would involve a suitable donor for the 3'-deoxy-3'-fluororibose moiety and 2-chloroadenine as the base acceptor, catalyzed by a purine nucleoside phosphorylase. The general scheme for such a reaction is detailed in the table below.

Table 1: Representative Enzymatic Transglycosylation Reaction

Role Compound Enzyme
Glycosyl Donor A 3'-deoxy-3'-fluororibonucleoside (e.g., 3'-deoxy-3'-fluoroinosine) Purine Nucleoside Phosphorylase (PNP)
Glycosyl Acceptor 2-Chloroadenine Purine Nucleoside Phosphorylase (PNP)

| Product | this compound | N/A |

Synthesis of this compound Derivatives and Analogs

The development of derivatives and analogs of this compound is crucial for exploring structure-activity relationships. A unified synthetic approach has been established to generate a variety of novel 3'-fluorinated purine nucleoside derivatives. researchgate.net This strategy commences from a common 3'-deoxy-3'-fluororibofuranose intermediate, which serves as a versatile scaffold for further chemical modifications. researchgate.net This approach has enabled the synthesis of a series of compounds, including 2-chloro-6-substituted purine 3'-deoxy-3'-fluororibosides and 2-amino-6-substituted purine 3'-deoxy-3'-fluororiboses. researchgate.net The presence of the chlorine atom at the 2-position is a key feature, as seen in other biologically active purine nucleoside derivatives like cladribine and clofarabine. researchgate.net

The 6-position of the purine ring in this compound is a prime site for chemical modification to generate diverse analogs. Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille reactions, are powerful tools for this purpose. researchgate.net These reactions enable the formation of carbon-carbon bonds, allowing for the introduction of a wide array of aryl and other substituted groups at the 6-position. researchgate.netnih.gov

In a reported synthetic scheme, 2-chloro-6-substituted purine 3'-deoxy-3'-fluororibosides were synthesized from a suitable 2,6-dihalopurine precursor. researchgate.net The Suzuki coupling reaction, which utilizes organoboron compounds, and the Stille coupling, which employs organostannanes, were employed to introduce various substituents, thereby creating a library of novel compounds. researchgate.net This strategy highlights the utility of the 6-chloro or another suitable leaving group on the purine ring as a handle for derivatization. nih.gov

Table 2: Examples of 6-Position Modifications on the 2-Chloro-3'-deoxy-3'-fluoropurine Scaffold

Starting Material Core Coupling Reaction Reagent Resulting 6-Substituent
2,6-Dichloro-3'-deoxy-3'-fluoropurine riboside Suzuki Phenylboronic acid Phenyl
2,6-Dichloro-3'-deoxy-3'-fluoropurine riboside Suzuki 4-Methylphenylboronic acid 4-Methylphenyl
2,6-Dichloro-3'-deoxy-3'-fluoropurine riboside Suzuki 4-Methoxyphenylboronic acid 4-Methoxyphenyl
2,6-Dichloro-3'-deoxy-3'-fluoropurine riboside Stille Tributyl(vinyl)stannane Vinyl
2,6-Dichloro-3'-deoxy-3'-fluoropurine riboside Stille Tributyl(ethynyl)stannane Ethynyl

Data derived from the synthetic strategy for 2-chloro-6-substituted purine 3'-deoxy-3'-fluororibosides. researchgate.net

The synthesis of 2-amino-purine derivatives of 3'-deoxy-3'-fluororibose expands the chemical diversity of this class of nucleosides. The 2-amino group, a key feature of the natural purine guanine (B1146940), can be incorporated to create analogs with different biological properties. The synthetic strategy for these compounds often starts from a precursor containing a leaving group, such as chlorine, at the 2-position of the purine ring. researchgate.net

Following the successful modification at the 6-position, the 2-chloro group can be subsequently displaced by an amino group or a substituted amine. This sequential modification allows for the creation of 2-amino-6-substituted purine 3'-deoxy-3'-fluororibosides. researchgate.net For example, 3'-deoxy-3'-fluoroguanosine (B39910), a 2-amino derivative, has been synthesized through complex routes involving extensive manipulation of protecting groups. researchgate.net The development of unified strategies allows for more efficient access to these valuable compounds. researchgate.net

Table 3: Examples of 2-Amino-Purine 3'-Deoxy-3'-fluororibose Derivatives

Derivative Class R Group at 6-Position
2-Amino-6-substituted-purine 3'-deoxy-3'-fluororiboside Cyclopentyl
2-Amino-6-substituted-purine 3'-deoxy-3'-fluororiboside Phenyl
2-Amino-6-substituted-purine 3'-deoxy-3'-fluororiboside OH (Guanosine analog)

Data derived from the synthesis of 2-amino-6-substituted purine 3'-deoxy-3'-fluororiboses. researchgate.net

Table of Mentioned Compounds

Compound Name
This compound
2-chlorocordycepin
2-chloro-3'-deoxyadenosine
3'-deoxyinosine
2-chloroadenine
cladribine
2-chloro-2'-deoxyadenosine
clofarabine
3'-deoxy-3'-fluoroguanosine
Phenylboronic acid
4-Methylphenylboronic acid
4-Methoxyphenylboronic acid
Tributyl(vinyl)stannane

Molecular and Cellular Mechanisms of Action

Intracellular Phosphorylation to Active Triphosphate Metabolites

For nucleoside analogues to become active, they must be phosphorylated within the cell to their triphosphate form. This process is typically carried out by host cell kinases. The resulting triphosphate metabolite can then mimic endogenous nucleoside triphosphates and interfere with nucleic acid synthesis. While specific studies on the intracellular phosphorylation of 2-Chloro-3'-deoxy-3'-fluoroadenosine are not detailed in the provided search results, this is a requisite activation step for this class of compounds.

Interaction with Viral Polymerases

The triphosphate form of nucleoside analogues can act as a substrate for viral polymerases, including RNA-dependent RNA polymerases (RdRp).

Once the triphosphate metabolite of a nucleoside analogue is formed, it can compete with the natural nucleoside triphosphates for binding to the active site of viral RNA-dependent RNA polymerase. The incorporation of the analogue into the growing viral RNA chain can inhibit the polymerase's activity. For a related compound, 3'-deoxy-3'-fluoroadenosine, its triphosphate form has been shown to have inhibitory activity against the hepatitis C virus (HCV) NS5B polymerase, although it was less potent than its guanosine (B1672433) counterpart. nih.gov

A key mechanism for many nucleoside analogues is the termination of the growing nucleic acid chain. Nucleosides that lack a 3'-hydroxyl group, once incorporated by a polymerase, prevent the addition of the next nucleotide, thus halting the elongation of the RNA or DNA chain. nih.gov This mechanism is described as obligate chain termination. nih.gov The 3'-deoxy modification in this compound suggests that it may act as such a chain terminator.

Interference with Cellular Nucleotide Metabolism

Beyond direct interaction with viral polymerases, nucleoside analogues can also exert their effects by disrupting the host cell's own nucleotide metabolism.

Some antiviral nucleosides can inhibit the enzymes involved in the de novo synthesis of purines and pyrimidines. nih.gov This leads to a reduction in the available pool of natural nucleotides that the virus needs for replication. This mechanism has been proposed for the broad-spectrum antiviral activity of related compounds. nih.gov

By inhibiting de novo biosynthesis, nucleoside analogues can lead to a depletion of the intracellular pools of one or more of the natural nucleoside triphosphates. nih.gov This reduction in the concentration of the natural substrates for viral polymerases can further enhance the inhibitory effect of the analogue.

Inhibition of RNA Synthesis

The mechanism of action of this compound is believed to involve the inhibition of RNA synthesis, a characteristic it shares with other 3'-modified nucleoside analogs. The presence of the fluorine atom at the 3'-position of the ribose sugar is critical to this activity. Once metabolized intracellularly to its 5'-triphosphate form, this compound 5'-triphosphate can act as a fraudulent substrate for RNA polymerases.

During transcription, RNA polymerase incorporates the analog into the growing RNA chain. However, the absence of a hydroxyl group at the 3' position, which is replaced by fluorine, prevents the formation of a phosphodiester bond with the next incoming ribonucleotide triphosphate. This leads to the premature termination of the elongating RNA strand. This mechanism is supported by studies on the related compound, 3'-deoxy-3'-fluoroadenosine, which has been shown to terminate RNA synthesis catalyzed by DNA-dependent RNA polymerase. Furthermore, the purine (B94841) base analog, 2-chloroadenine (B193299), a potential catabolite of this compound, can be metabolized to 2-chloro-ATP. The incorporation of this analog into RNA could also disrupt RNA synthesis and function.

Inhibition of DNA Synthesis

In addition to its effects on RNA synthesis, this compound is also a potent inhibitor of DNA synthesis. This inhibition is a key contributor to its cytotoxic and potential therapeutic effects. Following its conversion to the active 5'-triphosphate derivative, this compound 5'-triphosphate (CldAFTP), the compound can be recognized and incorporated by DNA polymerases during DNA replication.

Research on the closely related analog, 2-chloro-2'-deoxyadenosine 5'-triphosphate (CldATP), has provided significant insights into this mechanism. Studies have shown that various DNA polymerases, including viral reverse transcriptases and cellular DNA polymerases, can utilize CldATP as a substrate, incorporating the corresponding monophosphate into the DNA strand. The efficiency of this incorporation and the subsequent effects on chain elongation are dependent on the specific DNA polymerase. For instance, reverse transcriptases from human immunodeficiency virus (HIV-1) and avian myeloblastosis virus (AMV) incorporate CldATP efficiently, leading to chain termination, albeit with shorter chain lengths compared to when dATP is incorporated. In contrast, phage T4 DNA polymerase incorporates the analog less efficiently.

The incorporation of multiple consecutive 2-chloro-adenine residues can drastically reduce the ability of some DNA polymerases, such as the Klenow fragment of E. coli DNA polymerase I and modified T7 DNA polymerase (Sequenase), to continue DNA strand elongation. This suggests that the presence of the halogenated purine in the template strand can also impede polymerase function.

DNA PolymeraseAbility to Utilize 2-chloro-2'-deoxyadenosine 5'-triphosphate (CldATP)Effect on DNA Chain Elongation
HIV-1 Reverse TranscriptaseHighChain termination, resulting in shorter chains
AMV Reverse TranscriptaseHighChain termination, resulting in shorter chains
Klenow Fragment (E. coli DNA Polymerase I)IntermediateReduced elongation with multiple incorporations
Sequenase (Modified T7 DNA Polymerase)IntermediateReduced elongation with multiple incorporations
T4 DNA PolymeraseLow-

Role of Purine Nucleoside Phosphorylases (PNPs) in Compound Metabolism and Activity

Cleavage by Bacterial PNPs to Toxic Purine Base Analogs

Bacterial purine nucleoside phosphorylases (PNPs) play a crucial role in the metabolism and activation of this compound, particularly in the context of gene-directed enzyme prodrug therapy (GDEPT). These enzymes can cleave the glycosidic bond of the nucleoside, releasing the purine base analog, 2-chloroadenine. nih.gov This metabolic step is significant because 2-chloroadenine is itself a cytotoxic agent.

Once released, 2-chloroadenine can be further metabolized within the cell by adenine (B156593) phosphoribosyltransferase (APRT) to 2-chloro-adenosine monophosphate. Subsequent phosphorylations lead to the formation of 2-chloro-adenosine di- and triphosphates, which can then be incorporated into RNA and DNA, leading to the inhibition of nucleic acid synthesis and induction of apoptosis. nih.gov The cytotoxicity of 2-chloroadenine has been demonstrated in various cell lines, with IC50 values in the micromolar range. nih.gov

This enzymatic cleavage by bacterial PNPs, such as that from Escherichia coli, forms the basis of therapeutic strategies that aim to selectively generate toxic purine analogs within tumor cells that have been engineered to express the bacterial enzyme.

Substrate Specificity of PNPs Towards Fluorinated Nucleosides

The efficacy of bacterial PNPs in activating prodrugs like this compound is dependent on the enzyme's substrate specificity. While PNPs from different sources exhibit varying substrate preferences, the E. coli PNP has been shown to have a broad substrate tolerance, including for various modified purine nucleosides.

Kinetic studies on E. coli PNP with non-conventional substrates have provided insights into its ability to process analogs of natural nucleosides. For instance, the enzyme can phosphorolyze 3-(β-D-ribofuranosyl)adenine and 3-(β-D-ribofuranosyl)hypoxanthine, which are positional isomers of the natural substrates. nih.gov This flexibility suggests that modifications to the ribose ring, such as the 3'-fluoro substitution in this compound, are likely to be accommodated within the active site. The use of E. coli PNP in the enzymatic synthesis of 2-fluorocordycepin, a closely related 3'-deoxyadenosine analog, further supports its activity towards 3'-modified nucleosides. nih.gov

Kinetic Constants of E. coli PNP for Non-Conventional Substrates nih.gov
SubstrateKm (µM)Relative Vmax/Km (% of Inosine)
3-(β-D-ribofuranosyl)adenine15022%
3-(β-D-ribofuranosyl)hypoxanthine26030%

Potential for S-Adenosylhomocysteine (SAH) Hydrolase Inhibition

S-Adenosylhomocysteine (SAH) hydrolase is a crucial enzyme in cellular methylation reactions, and its inhibition can lead to broad biological effects. While some nucleoside analogs are potent inhibitors of SAH hydrolase, the available evidence for 3'-deoxy-3'-fluoroadenosine suggests that this is not its primary mechanism of action. Although no direct inhibitory data for this compound on SAH hydrolase is available, studies on related compounds indicate that it is likely to be a weak inhibitor at best. The antiviral activity spectrum of 3'-fluoro-3'-deoxyadenosine (B151260) has been shown to be distinct from that of known SAH hydrolase inhibitors.

Inhibition of Inosine (B1671953) Monophosphate Dehydrogenase (IMPDH) by Related Analogs

A potential mechanism of action for this compound involves the inhibition of inosine monophosphate dehydrogenase (IMPDH), a rate-limiting enzyme in the de novo biosynthesis of guanine (B1146940) nucleotides. patsnap.commostwiedzy.pl The inhibition of IMPDH leads to the depletion of intracellular guanine nucleotide pools, which in turn disrupts DNA and RNA synthesis and can induce apoptosis. mostwiedzy.pl

While direct inhibition of IMPDH by this compound has not been reported, studies on the closely related analog, 2-chloroadenosine (B27285), provide strong evidence for this pathway. 2-chloroadenosine can be metabolized to 2-chloroinosine (B17576) 5'-monophosphate (2-Cl-IMP). Human type II IMPDH has been shown to catalyze the conversion of 2-Cl-IMP to xanthosine (B1684192) 5'-monophosphate (XMP) in a reaction that, interestingly, does not require the typical cofactor NAD+. nih.gov This process involves the hydrolytic dehalogenation of the substrate. Although 2-Cl-IMP is a substrate, its processing by IMPDH is less efficient than the natural substrate, IMP, and it can act as a competitive inhibitor.

Kinetic Constants for Human IMPDH Type II at 25°C nih.gov
Substratekcat (s-1)Km (µM)
2-Fluoroinosine 5'-monophosphate (2-F-IMP)0.05862
2-Chloroinosine 5'-monophosphate (2-Cl-IMP)0.04948
Inosine 5'-monophosphate (IMP)0.254.1

Biological Activities in Preclinical and in Vitro Models

Antiviral Efficacy in Viral Replication Models

Fluorinated nucleosides function as antiviral agents by targeting viral polymerases, which are crucial enzymes for the replication of viral DNA or RNA. nih.gov By mimicking natural nucleosides, these analogues can be incorporated into growing nucleic acid chains, leading to chain termination, or they can directly inhibit the polymerase enzyme's activity. nih.gov

While specific data on 2-Chloro-3'-deoxy-3'-fluoroadenosine is limited, extensive research on the closely related compound, 3'-deoxy-3'-fluoroadenosine, has demonstrated significant antiviral activity against several medically important flaviviruses. nih.govnih.gov In vitro studies revealed that 3'-deoxy-3'-fluoroadenosine exerts a potent, low-micromolar antiviral effect against Tick-Borne Encephalitis Virus (TBEV), Zika Virus (ZIKV), and West Nile Virus (WNV). asm.orgnih.gov

The compound effectively suppressed the replication of these viruses in various host cell lines, including porcine kidney stable (PS) cells and primary human brain capillary endothelial cells (HBCA). nih.gov The antiviral potency was stable over time, with inhibition observed at 48 and 72 hours post-infection. nih.gov Notably, the compound remained highly active even when administered to cells 2 hours after infection, indicating its potential to interfere with an established viral replication cycle. nih.gov The mechanism is believed to involve the inhibition of the flaviviral NS5 RNA-dependent RNA polymerase (RdRp), acting as an obligate RNA chain terminator. nih.gov

Table 1: In Vitro Antiviral Activity of 3'-deoxy-3'-fluoroadenosine against Flaviviruses EC50: 50% effective concentration

Virus (Strain) Cell Line EC50 (μM)
TBEV (Hypr) PS 2.2 ± 0.6
TBEV (Neudoerfl) PS 1.6 ± 0.3
TBEV (Hypr) HBCA 3.1 ± 1.1
TBEV (Neudoerfl) HBCA 4.5 ± 1.5
ZIKV (MR-766) PS 1.1 ± 0.1
ZIKV (H/PF/2013) PS 1.1 ± 0.1
ZIKV (MR-766) HBCA 4.7 ± 1.3
ZIKV (H/PF/2013) HBCA 4.5 ± 1.4
WNV (Eg-101) PS 3.7 ± 1.2
WNV (13-104) PS 4.7 ± 1.5
WNV (Eg-101) HBCA 4.3 ± 0.3
WNV (13-104) HBCA 4.3 ± 0.6

Data sourced from Eyer et al., 2021. nih.gov

Nucleoside analogues are a cornerstone of therapy for chronic infections caused by Hepatitis B Virus (HBV) and Hepatitis C Virus (HCV). nih.gov Research into various 3'-fluoro or 3'-chloro substituted 2',3'-dideoxynucleosides has shown antiviral activity against both HBV and HCV. nih.gov For instance, the triphosphate form of 3'-deoxy-3'-fluoroguanosine (B39910) has been shown to interact directly with the NS5B RdRp of HCV, suppressing viral RNA synthesis. nih.gov While the corresponding adenosine (B11128) analogue, 3'-deoxy-3'-fluoroadenosine 5'-triphosphate, also showed inhibitory activity against HCV NS5B polymerase, its potency was considerably lower than its guanosine (B1672433) counterpart. nih.gov

Additionally, studies on 5'-O-masked analogues of 6-chloropurine-2'-deoxyriboside (B7971090) demonstrated effective anti-HCV activity in cell-based replicon assays. nih.gov The 5'-O-benzoyl analogue, in particular, showed high potency with an EC50 of 6.1 μM. nih.gov This suggests that modifications at both the sugar and purine (B94841) base, including chlorination, can yield compounds with significant anti-HCV potential.

The development of nucleoside reverse transcriptase inhibitors (NRTIs) was a pivotal moment in the treatment of Acquired Immunodeficiency Syndrome (AIDS) caused by the Human Immunodeficiency Virus (HIV). nih.gov Several fluorinated nucleosides have progressed into clinical use for HIV infection. oup.com Research on 2-chloro-2',3'-dideoxyadenosine (B13851365) (2-ClddAdo), an analogue of the compound of interest, showed it could inhibit HIV reverse transcriptase production by 97% at a concentration of 100 μM in a cultured human T4+ lymphocyte cell line. nih.gov However, this effect was coupled with increased host cell toxicity compared to its non-chlorinated counterpart, 2',3'-dideoxyadenosine (B1670502) (ddAdo), which reduced its therapeutic index. nih.gov Other related compounds, such as 4′-ethynyl-2-fluoro-2′-deoxyadenosine (EFdA), have shown exceptionally potent anti-HIV-1 activity in the picomolar range. researchgate.net

The COVID-19 pandemic spurred significant research into nucleoside analogues as potential treatments for SARS-CoV-2. nih.govmdpi.com Several 2'-fluorinated nucleosides have been investigated for this purpose. oup.com For example, 2′-deoxy-2′-fluorocytidine (2′-FdC) was found to have marginal antiviral activity against SARS-CoV-2 with an EC50 of 175.2 μM. oup.com Another 2'-fluorinated nucleoside, Azvudine, has been approved for treating COVID-19. oup.com These findings highlight the potential of the broader class of fluorinated nucleosides to inhibit coronaviruses, although specific data for this compound is not available.

Anticancer Activity in Cell Lines and Xenograft Models

Purine nucleoside analogues are a class of compounds with established, broad antitumor activity, particularly in lymphoid malignancies. nordicbiosite.com Their anticancer mechanisms often involve the inhibition of DNA synthesis and the induction of apoptosis (programmed cell death). nordicbiosite.com

While clinical applications have focused on hematological cancers, preclinical studies have explored the efficacy of related compounds against solid tumors. nih.govscispace.com For instance, the related compound 2-chloro-2'-deoxyadenosine (2-CldAdo) showed some activity against murine solid tumors. scispace.com In vitro screening of novel synthetic compounds has identified derivatives with cytotoxic activity against human colon cancer cell lines (HCT-116). mdpi.com Research into Ciminalum–thiazolidinone hybrids, which contain a 2-chloro moiety, also demonstrated significant cytotoxic effects on tumor cells, including those from colon cancer, at micromolar and submicromolar concentrations. nih.gov Although direct experimental data for this compound against colon cancer or osteosarcoma cell lines is not prominently available in the reviewed literature, the activity of structurally similar compounds suggests a potential avenue for investigation.

Effects on Leukemia Cells

There are no specific studies available that detail the effects of this compound on leukemia cells. Research on related but distinct compounds, such as 2-chlorodeoxyadenosine (Cladribine), has shown significant antileukemic activity, but these findings cannot be directly attributed to this compound.

Preclinical Tumor Imaging Applications

No preclinical studies describing the use of this compound or its radiolabeled counterparts for tumor imaging applications were identified. The use of fluorinated nucleoside analogs in positron emission tomography (PET) is an established concept for imaging cellular proliferation, but there is no evidence of this specific compound being developed or evaluated for this purpose.

Impact on Cellular Nucleic Acid Metabolism

Specific data on the impact of this compound on cellular nucleic acid metabolism is not available. While one vendor notes it can be used as a research tool to explore the role of nucleotides in RNA biosynthesis, no published studies detailing its mechanism or effects were found. bioglyco.com Studies on analogs suggest potential mechanisms; for instance, compounds lacking the 3'-hydroxyl group can act as chain terminators for RNA synthesis. However, the specific metabolic consequences of this compound, and how the combination of its chloro- and fluoro- substitutions directs its activity toward DNA or RNA synthesis, have not been documented.

Structure Activity Relationships Sar of 2 Chloro 3 Deoxy 3 Fluoroadenosine and Its Derivatives

Influence of 3'-Fluorine Substitution on Biological Activity

The introduction of a fluorine atom at the 3'-position of the deoxyribose sugar is a critical modification that significantly impacts the biological properties of adenosine (B11128) analogs. This substitution enhances the compound's antiviral activity and can influence its metabolic stability.

Fluorine's high electronegativity alters the electronic distribution of the sugar ring, which can affect the conformation of the nucleoside and its interaction with viral enzymes. For instance, 3'-deoxy-3'-fluoroadenosine has demonstrated broad-spectrum antiviral activity against a range of viruses, including flaviviruses like Tick-borne encephalitis virus (TBEV), Zika virus (ZIKV), and West Nile virus (WNV). nih.govnih.gov The antiviral potency of 3'-deoxy-3'-fluoroadenosine is attributed to its ability to act as a chain terminator during viral RNA synthesis. Once incorporated into the growing viral RNA strand, the 3'-fluorine atom prevents the formation of the subsequent phosphodiester bond, thereby halting replication.

The 3'-fluoro substitution can also enhance the metabolic stability of the nucleoside analog by making the glycosidic bond more resistant to enzymatic cleavage. This increased stability allows the compound to persist longer in a bioactive state, potentially leading to improved therapeutic efficacy. Studies on 3'-deoxy-3'-fluoroadenosine have shown it to be effective in in vivo models, indicating sufficient metabolic stability to exert its antiviral effects. nih.gov

The following table summarizes the in vitro antiviral activity of 3'-deoxy-3'-fluoroadenosine against various flaviviruses.

VirusCell LineEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)
TBEV (Hypr)PS2.2 ± 0.6>25>11.4
TBEV (Neudoerfl)PS1.6 ± 0.3>25>15.6
ZIKV (MR-766)PS1.1 ± 0.1>25>22.7
ZIKV (Paraiba_01)PS1.3 ± 0.2>25>19.2
WNV (Eg-101)PS3.7 ± 1.2>25>6.8
WNV (13-104)PS4.7 ± 1.5>25>5.3

Impact of 2-Chloro Substitution on Activity and Metabolism

The substitution of a chlorine atom at the 2-position of the adenine (B156593) base is another key structural feature that significantly modulates the biological activity and metabolic fate of adenosine analogs. This modification is known to confer resistance to deamination by adenosine deaminase (ADA), an enzyme that rapidly inactivates many adenosine derivatives.

By blocking deamination, the 2-chloro substitution prolongs the intracellular half-life of the nucleoside analog, allowing for greater accumulation of its active triphosphate form. nih.gov This increased metabolic stability can lead to enhanced potency. For example, 2-chloro-2'-deoxyadenosine has been shown to be significantly more cytotoxic to various cancer cell lines compared to its non-chlorinated counterpart, deoxyadenosine (B7792050). scispace.comnih.gov

The table below presents a comparison of the cytotoxic activity of 2-chloro-2'-deoxyadenosine and deoxyadenosine in a human T-lymphoblastoid cell line.

CompoundCell LineIC₅₀ (µM)
2-Chloro-2'-deoxyadenosineCCRF-CEM0.045
Deoxyadenosine (in the presence of an ADA inhibitor)CCRF-CEM0.9

Role of Purine (B94841) Moiety Modifications and Substituents at Position 6

Modifications to the purine ring system, particularly at the 6-position, play a crucial role in determining the biological activity and selectivity of adenosine analogs. The nature of the substituent at this position can influence the compound's interaction with various enzymes and receptors, leading to a wide range of pharmacological effects.

In the case of 2-Chloro-3'-deoxy-3'-fluoroadenosine, the 6-amino group is a key feature for its activity as an adenosine analog. However, derivatization at this position can lead to compounds with altered biological profiles. For instance, replacement of the 6-amino group with other functionalities, such as alkylthio or arylthio groups, can shift the activity of the nucleoside from a substrate for kinases to an inhibitor of other enzymes.

The size, lipophilicity, and electronic properties of the substituent at the 6-position are all important factors in the structure-activity relationship. Studies on other 6-substituted purine nucleosides have shown that small alkyl groups or aryl groups can be well-tolerated and can modulate the compound's selectivity for different adenosine receptor subtypes or its activity against various enzymes. The specific effects of such modifications on the 2-chloro-3'-deoxy-3'-fluoro-adenosine scaffold would require further investigation to delineate precise SAR trends.

Correlation between Sugar Conformation and Biological Efficacy

The introduction of a fluorine atom at the 3'-position, as in this compound, can significantly influence the sugar pucker equilibrium. The high electronegativity of fluorine can favor a North-type conformation, which is often preferred by RNA polymerases. This conformational preference can enhance the incorporation of the nucleoside analog into viral RNA, leading to more effective chain termination.

Conversely, many DNA polymerases favor substrates with a South-type sugar pucker. Therefore, nucleoside analogs that are locked or biased towards a specific conformation may exhibit greater selectivity for viral polymerases over host cell polymerases, which can contribute to a better therapeutic index. The correlation between sugar conformation and biological efficacy is a key principle in the design of nucleoside analogs with improved activity and reduced toxicity. The precise conformational preference of this compound and its direct impact on its biological activity would be an important area for further structural studies.

Advanced Research Directions and Biotechnological Applications

Utilization as Building Blocks for Modified Oligonucleotides

The incorporation of modified nucleosides like 2-Chloro-3'-deoxy-3'-fluoroadenosine into single-stranded DNA or RNA sequences is a critical strategy for enhancing their therapeutic potential and utility in research. These modifications are designed to improve stability, binding affinity, and resistance to enzymatic degradation.

Applications in siRNA and Aptamer Design

The unique properties of fluorinated nucleosides make them highly suitable for the design of therapeutic oligonucleotides such as small interfering RNAs (siRNAs) and aptamers. iu.edu

siRNA Design: siRNAs require substantial chemical modification to be effective therapeutic agents, primarily to enhance their stability against nuclease degradation in biological fluids. nih.gov The incorporation of 2'-fluoro modifications into siRNA strands has been shown to greatly increase their stability and resistance to nucleases. synoligo.combiosyn.com This modification helps maintain the structural integrity of the siRNA duplex, ensuring its ability to engage with the RNA-induced silencing complex (RISC) and effectively mediate gene silencing. While much of the research has focused on 2'-fluoro modifications, the principles of enhanced stability conferred by the electronegative fluorine atom are applicable to 3'-fluoro analogs as well.

Aptamer Design: Aptamers are short, single-stranded nucleic acid molecules that fold into specific three-dimensional structures to bind with high affinity and specificity to targets like proteins. trilinkbiotech.com Chemical modifications are essential for the clinical utility of aptamers, improving their stability, binding affinity, and pharmacokinetic properties. biorxiv.orgbiorxiv.org The inclusion of 2'-fluoro pyrimidines is a common strategy in the SELEX (Systematic Evolution of Ligands by Exponential Enrichment) process to generate nuclease-resistant aptamers. trilinkbiotech.comnih.gov These modifications have been shown to be crucial for enhancing the binding affinity of the selected aptamers while providing exceptional stability against enzymatic degradation. biorxiv.orgbiorxiv.org

Stabilization of Nucleic Acid Structures

The introduction of fluorine into the sugar moiety of a nucleotide can significantly stabilize nucleic acid structures. The fluorine atom, being highly electronegative, influences the conformation of the ribose ring. iu.edu For instance, 2'-fluoro modifications lock the sugar in a C3'-endo pucker, which is characteristic of A-form helices (like RNA:RNA duplexes) and is thermodynamically more stable than the B-form (DNA:DNA) helix. trilinkbiotech.comoup.com

This conformational preference leads to an increase in the thermal stability of duplexes. trilinkbiotech.com Each incorporation of a 2'-fluoro modification can raise the melting temperature (Tm) of a DNA-DNA duplex, enhancing its binding affinity for a target sequence. trilinkbiotech.com This stabilizing effect is critical for antisense oligonucleotides and other hybridization-based technologies, ensuring strong and specific binding under physiological conditions. iu.edu The minimal steric impact of the small fluorine atom ensures that these stability gains are achieved without significant structural perturbation of the Watson-Crick base pairing. iu.edu

Modification PropertyEffect on OligonucleotidePrimary Application Benefit
3'-Fluorine SubstitutionBlocks 3'→5' exonuclease activityIncreased resistance to degradation, longer biological half-life
Sugar Fluorination (General)Influences sugar pucker to favor A-form helixEnhanced thermal stability (higher Tm) and duplex strength
Minimal Steric HindranceMaintains Watson-Crick base pairing geometryHigh specificity in target binding for siRNA, aptamers, and probes

Probing Nucleic Acid Structure and Dynamics

While this compound is not intrinsically a fluorescent probe, its incorporation as a modified nucleoside allows for the study of nucleic acid structure and dynamics through other powerful techniques. The fluorine atom serves as a sensitive reporter for Nuclear Magnetic Resonance (NMR) spectroscopy.

The use of ¹⁹F NMR is a well-established method for probing the local environment within a macromolecule. iu.eduoup.com By strategically placing a fluorine-labeled nucleoside like this compound within a DNA or RNA strand, researchers can obtain detailed information about:

Conformational Changes: The ¹⁹F chemical shift is highly sensitive to the local electronic environment, making it an excellent tool for detecting subtle changes in nucleic acid conformation upon binding to proteins, drugs, or other molecules. oup.com

Structural Integrity: ¹⁹F NMR can be used to monitor the formation and melting of duplexes and other secondary structures. oup.com

Ligand Interactions: The technique can reveal specific sites of interaction between a nucleic acid and a binding partner.

This approach avoids the use of bulky fluorescent dyes, which can sometimes perturb the native structure of the nucleic acid. nih.gov The small size of the fluorine atom provides a minimally invasive probe to investigate the structural and dynamic properties of nucleic acids in solution. iu.edu

Chemoenzymatic Synthesis of Analogs for Expanded Biological Evaluation

Chemoenzymatic synthesis provides a versatile and efficient route to generate a library of nucleoside analogs, including derivatives of this compound, for broad biological screening. This approach combines the precision of enzymatic reactions with the flexibility of chemical synthesis. thieme-connect.comresearchgate.net

A common strategy involves the use of bacterial purine (B94841) nucleoside phosphorylases (PNPs), which catalyze the reversible phosphorolysis of nucleosides. mdpi.com These enzymes exhibit broad substrate specificity, allowing them to accept various modified sugars and nucleobases. mdpi.com For the synthesis of analogs of this compound, a typical chemoenzymatic process would involve:

Sugar Donor: A suitable precursor that can provide the 3-deoxy-3-fluoro-α-D-ribofuranose-1-phosphate intermediate.

Enzyme Catalyst: A recombinant PNP, often from E. coli, facilitates the transfer of the modified sugar moiety. thieme-connect.comresearchgate.net

Base Acceptor: A diverse panel of modified purine bases can be used to generate a library of novel nucleoside analogs.

This method is advantageous because it often proceeds under mild conditions and with high stereoselectivity. mdpi.com By systematically altering the purine base, researchers can create a wide range of compounds derived from the this compound scaffold. These new analogs can then be evaluated for various biological activities, expanding the potential applications of this class of molecules. nih.gov

Components of a Typical Chemoenzymatic Synthesis Reaction
ComponentExampleFunction
EnzymeRecombinant E. coli Purine Nucleoside Phosphorylase (PNP)Catalyzes the transglycosylation reaction. thieme-connect.comresearchgate.net
Sugar Moiety Donor3'-deoxy-3'-fluoro-inosineProvides the 3-deoxy-3-fluoro-ribofuranose-1-phosphate intermediate.
Base AcceptorModified purine or pyrimidine (B1678525) basesActs as the recipient of the modified sugar to form the final nucleoside analog.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Chloro-3'-deoxy-3'-fluoroadenosine, and how can stereochemical purity be ensured?

  • Methodological Answer : Synthesis typically involves nucleoside phosphorylation and fluorination at the 3'-position. Protecting groups (e.g., benzoyl or acetyl) are critical to prevent side reactions. Fluorination can be achieved using DAST (diethylaminosulfur trifluoride) or XtalFluor-E. Post-synthesis, stereochemical purity is confirmed via 19F-NMR^{19}\text{F-NMR} to distinguish axial vs. equatorial fluorine orientation, and HPLC with chiral columns ensures enantiomeric excess >98% .

Q. How should researchers handle and store this compound to maintain stability?

  • Methodological Answer : Store at -20°C under inert gas (argon or nitrogen) to prevent hydrolysis of the glycosidic bond. Use PPE (gloves, lab coat, goggles) during handling. In case of inhalation, move to fresh air and seek medical attention immediately. Contaminated clothing should be removed and washed separately to avoid secondary exposure .

Q. What analytical techniques are essential for characterizing this compound?

  • Methodological Answer :

  • Mass Spectrometry (HRMS) : Confirm molecular weight (C10_{10}H12_{12}FN5_5O3_3, MW 287.24) with <5 ppm error.
  • NMR : 1H^{1}\text{H}, 13C^{13}\text{C}, and 19F^{19}\text{F}-NMR resolve structural features, including fluorine substitution and sugar pucker conformation.
  • X-ray Crystallography : Determines 3D structure, critical for studying interactions with viral polymerases .

Advanced Research Questions

Q. How does this compound inhibit flavivirus replication, and what experimental models validate its efficacy?

  • Methodological Answer : The compound acts as a chain-terminating nucleoside analog, competing with ATP for incorporation into viral RNA. In vitro validation uses plaque reduction assays (PRAs) in Vero or BHK-21 cells infected with Zika or tick-borne encephalitis virus. EC50_{50} values range from 0.5–2.5 µM. In vivo, murine models show reduced viral load in brain tissue by 90% at 10 mg/kg/day dosing .

Q. What structural features of this compound contribute to its antiviral specificity compared to analogs like 3'-deoxyadenosine?

  • Methodological Answer : The 3'-fluoro group enhances metabolic stability by resisting phosphatase cleavage, while the 2'-chloro substituent increases lipophilicity, improving blood-brain barrier penetration. Comparative studies using molecular docking (e.g., AutoDock Vina) show higher binding affinity (-9.2 kcal/mol) to flavivirus NS5 polymerase vs. non-fluorinated analogs (-7.8 kcal/mol) .

Q. How can researchers address discrepancies in reported antiviral potency across cell lines?

  • Methodological Answer : Variability often arises from differences in host cell nucleoside kinase activity. Mitigate this by:

  • Metabolic Profiling : Quantify intracellular phosphorylation using LC-MS/MS to measure triphosphate levels.
  • Resistance Studies : Serial passaging in the presence of the compound identifies mutations (e.g., NS5 GAA loop mutations) that reduce efficacy. Cross-test in multiple cell lines (e.g., Huh7, primary neurons) to confirm broad applicability .

Q. What advanced LC-MS/MS parameters optimize detection of this compound in biological matrices?

  • Methodological Answer : Use a C18 column (2.1 × 50 mm, 1.7 µm) with 0.1% formic acid in water/acetonitrile gradient. MRM transitions: m/z 288.1 → 152.1 (quantifier) and 288.1 → 136.1 (qualifier). Limit of detection (LOD) is 0.1 ng/mL in plasma. Include deuterated internal standards (e.g., 2H5^{2}\text{H}_5-adenosine) to correct for matrix effects .

Key Considerations for Experimental Design

  • Control Experiments : Include ribavirin or sofosbuvir as positive controls in antiviral assays.
  • Toxicity Screening : Assess mitochondrial toxicity via lactate dehydrogenase (LDH) release assays.
  • In Vivo Dosing : Optimize pharmacokinetics using subcutaneous administration to bypass first-pass metabolism.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.